4-Bromophenacyl pentanoate
Description
4-Bromophenacyl pentanoate is an organic ester derived from pentanoic acid and 4-bromophenacyl alcohol. The compound features a bromine atom at the para position of the benzene ring and a pentanoate ester group (Fig. 1). It is structurally related to 4-bromophenacyl bromide (BPB), a known inhibitor of phospholipase A2 and other enzymes, but replaces the bromide with a pentanoate moiety .
Key properties inferred from related compounds:
- Solubility: Likely lipophilic due to the aromatic bromophenyl group and ester chain.
- Applications: Potential use in biochemical studies as a protease inhibitor analog or substrate, similar to BPB .
Properties
CAS No. |
22980-28-5 |
|---|---|
Molecular Formula |
C13H15BrO3 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] pentanoate |
InChI |
InChI=1S/C13H15BrO3/c1-2-3-4-13(16)17-9-12(15)10-5-7-11(14)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
VEDRYOHPAXBVIU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1=CC=C(C=C1)Br |
Other CAS No. |
22980-28-5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
4-Bromophenacyl pentanoate undergoes hydrolysis under acidic or basic conditions to yield 4-bromophenacyl alcohol and pentanoic acid.
Acid-Catalyzed Hydrolysis
-
Conditions : Reflux with dilute sulfuric acid (H₂SO₄) in aqueous ethanol (66% v/v) at 80°C for 30 minutes .
-
Mechanism : Protonation of the ester carbonyl oxygen facilitates nucleophilic attack by water.
Base-Catalyzed Hydrolysis
-
Conditions : Treatment with sodium hydroxide (NaOH) or sodium acetate in ethanol at 25°C for 5–80 minutes .
-
Mechanism : Nucleophilic acyl substitution by hydroxide ions, forming the sodium salt of pentanoic acid.
-
Notes : Hydrolysis is accelerated by carboxylic acid salts (e.g., sodium formate), which act as catalysts .
Transesterification
This reaction replaces the pentanoate group with other alcohols.
Key Finding : Crown ethers enhance reaction rates by stabilizing ionic intermediates .
Nucleophilic Substitution
The bromine atom at the para position participates in aromatic substitution reactions.
Ullmann Coupling
-
Conditions : Copper-catalyzed coupling with aryl halides in DMF at 120°C .
-
Product : Biaryl derivatives (e.g., 4,4'-dibromobiphenyl).
Suzuki-Miyaura Cross-Coupling
-
Conditions : Palladium catalyst (Pd(PPh₃)₄), arylboronic acid, K₂CO₃ in THF/H₂O .
-
Product : Functionalized biphenyl compounds.
Derivatization in Analytical Chemistry
This compound is used to derivatize carboxylic acids for GC-MS analysis :
| Analyte | Derivatization Conditions | Detection Limit |
|---|---|---|
| Pentanoic acid | 0.01 M dicyclohexyl-18-crown-6, 80°C, 2 hr | 0.1 ng/mL |
| Lactic acid | BSTFA/pyridine, 70°C, 3 hr | 0.5 ng/mL |
Note : Derivatization improves chromatographic resolution and sensitivity for trace analysis .
Stability and Side Reactions
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Functional Properties of Selected Compounds
| Compound | Molecular Weight | Key Functional Groups | Applications |
|---|---|---|---|
| This compound | ~285.1 (est.) | Bromophenyl, pentanoate | Enzyme inhibition, biochemistry |
| 4-Bromophenacyl bromide | 277.93 | Bromophenyl, bromide | Phospholipase A2 inhibition |
| Methyl pentanoate | 116.16 | Methyl ester | Combustion studies, biofuels |
| Pentanoic acid | 102.13 | Carboxylic acid | HDAC inhibition, bioproduction |
Research Findings and Mechanistic Insights
- Enzyme Inhibition: this compound’s bromophenyl group may competitively bind to enzyme active sites, similar to BPB, while the pentanoate tail could sterically hinder substrate access .
- Hydrolysis Dynamics: In aqueous environments, the ester may hydrolyze to 4-bromophenacyl alcohol and pentanoate, linking its activity to both the parent compound and its metabolites .
- Thermal Stability: Compared to methyl pentanoate, the brominated aromatic structure likely increases thermal stability, making it less volatile but more suitable for high-temperature applications .
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